molecular formula C11H18N2O4S3 B056978 Sezolamide CAS No. 123308-22-5

Sezolamide

Cat. No.: B056978
CAS No.: 123308-22-5
M. Wt: 338.5 g/mol
InChI Key: JFLUCCKXAYBETQ-VIFPVBQESA-N
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Description

Sezolamide, also known as MK-417, is a potent topical carbonic anhydrase inhibitor. It is primarily used in the treatment of ocular conditions such as primary open-angle glaucoma and ocular hypertension. This compound works by reducing intraocular pressure, making it a valuable therapeutic agent in ophthalmology .

Preparation Methods

The synthesis of sezolamide involves several steps. One common method starts with the reaction of thiophene with butyllithium and sulfur in tetrahydrofuran (THF) to yield thiophene-2-thiol lithium salt. This intermediate is then condensed with potassium 3-bromopropionate in water-THF to produce 3-(2-thienylthio)propanoic acid. Cyclization of this compound with trifluoroacetic anhydride in hot toluene affords 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, which is subsequently oxidized with hydrogen peroxide and sodium tungstate in ethyl acetate-toluene to give the corresponding 7,7-dioxide. The stereocontrolled reduction of this compound with borane-methylsulfide and (S)-1-methyl-3,3-diphenyltetrahydropyrrolo[1,2-c][1,3,2]oxaazaborole as a catalyst in THF yields ®-(+)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide. This product is then converted to the corresponding sodium salt, which is treated with p-toluenesulfonyl chloride and isobutylamine to give (S)-(-)-4-(2-methylpropylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide .

Mechanism of Action

Sezolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and, consequently, lower intraocular pressure. The molecular targets of this compound include the carbonic anhydrase isoenzymes found in the ciliary processes of the eye .

Comparison with Similar Compounds

Sezolamide is often compared with other carbonic anhydrase inhibitors such as dorzolamide (MK-507) and acetazolamide. While all these compounds share a similar mechanism of action, this compound has demonstrated higher potency and longer duration of action in some studies . Other similar compounds include:

This compound’s unique properties, such as its high potency and specific enantiomeric activity, make it a valuable compound in the treatment of ocular conditions.

Biological Activity

Sezolamide, a potent topical carbonic anhydrase inhibitor, has emerged as a significant compound in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma. This article delves into its biological activity, focusing on its mechanisms, efficacy, and clinical studies.

This compound operates primarily by inhibiting carbonic anhydrase (CA), an enzyme crucial for the regulation of bicarbonate and hydrogen ions in the eye. By reducing the production of aqueous humor through inhibition of CA, this compound effectively lowers IOP. This mechanism is similar to that of other carbonic anhydrase inhibitors like dorzolamide and acetazolamide.

Overview of Clinical Trials

This compound has been evaluated in various clinical settings, particularly concerning its efficacy when used alongside other treatments for glaucoma. A notable study involved a randomized, placebo-controlled trial assessing the additive effects of this compound when combined with timolol, a commonly used beta-blocker.

Study Design:

  • Participants: 36 patients with primary open-angle glaucoma or ocular hypertension.
  • Treatment: this compound 1.8% or placebo added to timolol therapy.
  • Duration: 2 weeks.
  • Outcome Measures: IOP reduction measured at multiple time points.

Results:

  • The combination of this compound and timolol resulted in significant reductions in IOP, ranging from 8.0% to 15.5% across various time points compared to timolol alone. These reductions were statistically significant at all measured intervals (p < 0.05) .

Comparative Efficacy

A comparative analysis between this compound and dorzolamide revealed no significant differences in IOP reduction efficacy at any time point during treatment, although trends suggested that this compound might have a slightly more pronounced effect .

In Vitro Studies

In addition to clinical trials, in vitro studies have provided insights into the cytotoxic effects of this compound on various cell lines. Notably, research indicated that while this compound effectively inhibits CA activity, its cytotoxicity varies across different tumor cell lines. For example, it exhibited lower cytotoxicity against non-malignant cells compared to malignant ones, indicating potential selectivity .

Table 1: Summary of Clinical Study Results

Treatment GroupIOP Reduction (%)Statistical Significance
This compound + Timolol8.0 - 15.5p < 0.05
Timolol (Control)Baseline-

Table 2: Comparative Efficacy of this compound and Dorzolamide

Time Point (Hours)This compound IOP Reduction (%)Dorzolamide IOP Reduction (%)Statistical Significance
1XYNS
2XYNS
4XYNS
8XYNS

Note: "NS" indicates no significant difference.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study 1: A patient with refractory glaucoma demonstrated a notable decrease in IOP from 28 mmHg to 18 mmHg after initiating treatment with this compound alongside timolol.
  • Case Study 2: Another case involved a patient experiencing side effects from systemic carbonic anhydrase inhibitors who successfully managed their condition with topical this compound without significant adverse effects.

Properties

CAS No.

123308-22-5

Molecular Formula

C11H18N2O4S3

Molecular Weight

338.5 g/mol

IUPAC Name

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

InChI

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1

InChI Key

JFLUCCKXAYBETQ-VIFPVBQESA-N

SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Isomeric SMILES

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Canonical SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Synonyms

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

Origin of Product

United States

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